REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](Cl)=[O:7])=[CH:4][N:3]=1.C(N(C(C)C)CC)(C)C.[Cl:20][C:21]1[CH:27]=[CH:26][C:24]([NH2:25])=[CH:23][CH:22]=1>C(Cl)Cl>[Cl:1][C:2]1[N:3]=[CH:4][C:5]([C:6]([NH:25][C:24]2[CH:26]=[CH:27][C:21]([Cl:20])=[CH:22][CH:23]=2)=[O:7])=[CH:9][CH:10]=1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C(=O)Cl)C=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
11.67 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
8.7 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 20 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with water (1×200 ml) and brine (1×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude was crystallized from diethyl ether
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=N1)C(=O)NC1=CC=C(C=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 85.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |